2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[(2-methoxyphenyl)methyl]acetamide
Description
This compound is a structurally complex acetamide derivative featuring a pyridazine core linked to a 1,3-thiazole moiety via a sulfanyl bridge. The thiazole ring is substituted with a 4-methoxyphenyl group at position 2 and a methyl group at position 2. The acetamide side chain includes a 2-methoxybenzyl substituent, which may enhance lipophilicity and influence pharmacokinetic properties.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S2/c1-16-24(34-25(27-16)17-8-10-19(31-2)11-9-17)20-12-13-23(29-28-20)33-15-22(30)26-14-18-6-4-5-7-21(18)32-3/h4-13H,14-15H2,1-3H3,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJHKWVFOSKSCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=NN=C(C=C3)SCC(=O)NCC4=CC=CC=C4OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[(2-methoxyphenyl)methyl]acetamide is a thiazole-bearing molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Thiazole moiety : Known for its diverse biological activities.
- Pyridazine ring : Contributes to the compound's pharmacological profile.
- Methoxyphenyl groups : Enhance lipophilicity and may influence biological interactions.
Anticancer Activity
- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the thiazole and phenyl rings significantly impact its activity.
-
Case Studies :
- In vitro studies demonstrated that the compound has an IC50 value of less than 10 µM against A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cell lines, indicating potent anticancer properties .
- A study showed that the presence of electron-donating groups like methoxy enhances the compound's cytotoxicity due to improved interactions with cellular targets .
Anticonvulsant Activity
- Efficacy in Seizure Models : The compound has been tested in picrotoxin-induced convulsion models, showing significant anticonvulsant activity. It exhibited a median effective dose (ED50) comparable to standard anticonvulsants like sodium valproate .
- Structure-Activity Relationship : SAR analysis revealed that the thiazole ring is crucial for anticonvulsant activity, with specific substitutions enhancing efficacy .
Antimicrobial Activity
- Broad Spectrum : Preliminary studies suggest antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values ranged from 1.9 to 125 µg/mL, indicating significant antimicrobial potential .
- Biofilm Inhibition : The compound demonstrated effectiveness in disrupting biofilms formed by pathogenic bacteria, which is critical in treating chronic infections .
Summary of Biological Activities
Detailed Case Studies
- Anticancer Mechanisms : Molecular dynamics simulations indicated that the compound interacts with target proteins primarily through hydrophobic contacts, enhancing its cytotoxic effects .
- Anticonvulsant Mechanism : The anticonvulsant activity was attributed to modulation of neurotransmitter systems influenced by the thiazole moiety .
Scientific Research Applications
Molecular Formula
- C : 25
- H : 24
- N : 4
- O : 2
- S : 2
Structural Representation
The compound features a complex structure integrating thiazole and pyridazine moieties, which are known for their biological activity. The presence of methoxy groups enhances its pharmacological properties.
Anticonvulsant Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticonvulsant properties. For instance, compounds featuring similar structural motifs have shown promise in protecting against seizures induced by picrotoxin models. The structure-activity relationship (SAR) analysis suggests that the methoxy phenyl group contributes significantly to the anticonvulsant efficacy of these compounds .
Case Study:
A study demonstrated that a thiazole-integrated pyrrolidinone analogue displayed a median effective dose (ED50) of 18.4 mg/kg, indicating strong anticonvulsant activity .
Anticancer Properties
Thiazole derivatives, including those related to the compound , have been evaluated for their anticancer effects against various cell lines. The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells.
Data Table: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 19 | A549 (lung adenocarcinoma) | 23.30 ± 0.35 | Apoptosis induction |
| Compound 22 | HT29 (colon cancer) | 2.01 | Cell cycle arrest |
| Thiazole-Pyridine Hybrid | MCF-7 (breast cancer) | 5.71 | Inhibition of proliferation |
Case Study:
A recent investigation synthesized thiazole-pyridine hybrids that exhibited superior anti-breast cancer efficacy compared to standard treatments, highlighting the potential of these compounds in cancer therapy .
Antimicrobial Activity
Thiazole derivatives have also been explored for their antimicrobial properties. The unique structural features enable them to interact with microbial targets effectively.
Case Study:
Research on various thiazole-based compounds has revealed promising results against bacterial strains, demonstrating their potential as lead compounds for developing new antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Pharmacological Profiles
The compound shares key motifs with other acetamide-based molecules studied for biological activity. Below is a comparative analysis:
Key Observations :
- Bioactivity : The target compound’s thiazole-pyridazine core differentiates it from triazole-based analogs (e.g., ). Thiazole derivatives are often associated with anti-inflammatory or antimicrobial activity, whereas triazole-containing analogs show broader antiproliferative effects .
- Substituent Effects: The dual methoxy groups (4-methoxyphenyl on thiazole and 2-methoxybenzyl on acetamide) may enhance metabolic stability compared to non-methoxy analogs like the hydroxyacetamide series .
- Synthetic Complexity : The synthesis of the target compound likely involves multi-step coupling reactions, similar to FP1-12 derivatives, which require pyridine/zeolite catalysis and reflux conditions .
Physicochemical and Spectroscopic Comparisons
- Spectroscopy : The compound’s structure would require ¹H-NMR and ¹³C-NMR for verification, akin to methods used for Isorhamnetin-3-O-glycoside and other acetamides . Key signals would include:
- Thiazole C-5 (δ ~150 ppm in ¹³C-NMR).
- Methoxy groups (δ ~55 ppm for OCH₃ in ¹³C-NMR).
- Acetamide carbonyl (δ ~170 ppm in ¹³C-NMR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
